molecular formula C6H10N2O B12950780 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene

Cat. No.: B12950780
M. Wt: 126.16 g/mol
InChI Key: FMEUZPQPPHFEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic media to facilitate the oxidation process.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction conditions typically involve anhydrous solvents to prevent the decomposition of the reducing agents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions often involve the use of solvents to dissolve the reactants and control the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may yield hydrogenated derivatives, and substitution may yield various substituted derivatives.

Scientific Research Applications

7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is used in the study of biological processes and the development of bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-2,6-diazaspiro[3.4]oct-6-ene: This compound shares a similar spirocyclic structure but lacks the methyl group at the 7-position.

    7-Methyl-2,6-diazaspiro[3.4]oct-6-ene: This compound lacks the oxygen atom in the ring system, resulting in different chemical properties.

Uniqueness

7-Methyl-5-oxa-2,6-diazaspiro[34]oct-6-ene is unique due to the presence of both oxygen and nitrogen atoms within its ring system, as well as the methyl group at the 7-position

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene

InChI

InChI=1S/C6H10N2O/c1-5-2-6(9-8-5)3-7-4-6/h7H,2-4H2,1H3

InChI Key

FMEUZPQPPHFEQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2(C1)CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.